molecular formula C21H13FO4S B11423993 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methylbenzoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methylbenzoate

Cat. No.: B11423993
M. Wt: 380.4 g/mol
InChI Key: PTJHDPDKRAFFTA-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate is a complex organic compound that features a benzoxathiol ring system substituted with a fluorophenyl group and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the benzoxathiol intermediate.

    Esterification: The final step involves the esterification of the benzoxathiol derivative with 4-methylbenzoic acid under acidic conditions, often using a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the benzoxathiol ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar in structure but lacks the benzoxathiol ring.

    4-Fluorophenyl benzoate: Similar ester linkage but different aromatic substitution pattern.

    Benzoxathiol derivatives: Compounds with similar ring systems but different substituents.

Uniqueness

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methylbenzoate is unique due to the combination of the fluorophenyl group and the benzoxathiol ring system, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H13FO4S

Molecular Weight

380.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-methylbenzoate

InChI

InChI=1S/C21H13FO4S/c1-12-2-4-14(5-3-12)20(23)25-16-10-17(13-6-8-15(22)9-7-13)19-18(11-16)27-21(24)26-19/h2-11H,1H3

InChI Key

PTJHDPDKRAFFTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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